molecular formula C23H23N7O2 B607881 GSK990 CAS No. 1816331-64-2

GSK990

カタログ番号: B607881
CAS番号: 1816331-64-2
分子量: 429.484
InChIキー: PYCSPHYSYJHUKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK990 is a structurally similar compound which is inactive as an IDH1 inhibitor. This compound may be used as a native control to GSK864. SK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies. (http://www.thesgc.org/chemical-probes/GSK864).

科学的研究の応用

Phase 2b Study in NASH Patients

One of the most significant applications of GSK990 is its evaluation in a Phase 2b clinical trial targeting adults with NASH. This double-blind, placebo-controlled study aims to assess the drug's efficacy and safety over a treatment period of 52 weeks, involving approximately 246 participants aged 18 to 75 years. Key aspects of the trial include:

  • Dosage Regimens : Participants are assigned to receive either 100 mg or 200 mg doses of this compound or a placebo.
  • Assessment Metrics : The study will evaluate liver function through blood tests, liver biopsies, imaging studies (ultrasound and MRI), and quality of life questionnaires.
  • Objective : The primary goal is to determine if this compound can significantly improve liver histology and metabolic parameters in patients with pre-cirrhotic NASH .

Potential Broader Applications

Case Studies and Research Findings

Several studies have highlighted the potential benefits of targeting HSD17B13:

  • Efficacy in Reducing Liver Fat : In preclinical models, compounds inhibiting HSD17B13 have shown promise in reducing liver fat content and improving overall liver health markers.
  • Safety Profile : Early clinical data indicate that this compound is generally well-tolerated among participants, with adverse effects being manageable compared to existing therapies for NASH .
  • Future Directions : Given the promising results from ongoing trials, researchers are optimistic about this compound's potential not just for treating NASH but also for addressing other metabolic disorders linked to liver dysfunction.

特性

CAS番号

1816331-64-2

分子式

C23H23N7O2

分子量

429.484

IUPAC名

1-((1H-Imidazol-4-yl)methyl)-5-(1H-pyrrole-2-carbonyl)-N-(m-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H23N7O2/c1-15-4-2-5-16(10-15)27-22(31)21-18-13-29(23(32)19-6-3-8-25-19)9-7-20(18)30(28-21)12-17-11-24-14-26-17/h2-6,8,10-11,14,25H,7,9,12-13H2,1H3,(H,24,26)(H,27,31)

InChIキー

PYCSPHYSYJHUKG-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CC2=CNC=N2)C3=C1CN(C(C4=CC=CN4)=O)CC3)NC5=CC=CC(C)=C5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK990;  GSK-990;  GSK 990.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK990
Reactant of Route 2
Reactant of Route 2
GSK990
Reactant of Route 3
GSK990
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GSK990
Reactant of Route 5
GSK990
Reactant of Route 6
Reactant of Route 6
GSK990

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。